molecular formula C14H22BrNO2 B1516130 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide

Katalognummer: B1516130
Molekulargewicht: 316.23 g/mol
InChI-Schlüssel: UJQSLQTWHGOZDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tetralone with methylamine and propylamine under controlled conditions to introduce the desired functional groups. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the purity and structure of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Wissenschaftliche Forschungsanwendungen

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide has a wide range of applications in scientific research. Its role as a dopamine receptor agonist makes it particularly useful in studies related to neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, this compound is used in the development of new pharmaceuticals and as a tool in molecular biology research to study dopamine signaling pathways.

Wirkmechanismus

The compound exerts its effects by binding to dopamine receptors, specifically the D1 and D2 subtypes. This binding activates the receptors, leading to the modulation of dopamine signaling pathways. The molecular targets and pathways involved include various intracellular signaling cascades, such as the cAMP pathway and the MAPK/ERK pathway.

Vergleich Mit ähnlichen Verbindungen

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is compared to other dopamine receptor agonists, such as N,N-Dipropyldopamine hydrobromide and 3-[2-(Diproplyamino)ethyl]phenol hydrobromide. While these compounds share similar structures and functions, this compound is unique in its specific binding affinity and potency. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industry. Its unique properties and applications make it an important tool for advancing our understanding of dopamine signaling and developing new treatments for neurological disorders.

Eigenschaften

Molekularformel

C14H22BrNO2

Molekulargewicht

316.23 g/mol

IUPAC-Name

6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

InChI

InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H

InChI-Schlüssel

UJQSLQTWHGOZDT-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.